

Technical Guide: Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate[1]

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Compound of Interest

Compound Name: *Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate*

Cat. No.: *B13557219*

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Chemical Identity & Core Properties[2][3][4][5][6][7][8][9][10]

Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate is a chiral β -hydroxy ester used primarily as an intermediate in the synthesis of pharmaceutical active ingredients (APIs) containing the 3,4-difluorophenyl moiety, such as Ticagrelor. Its structure features a secondary alcohol and a methyl ester, offering orthogonal reactivity for downstream transformations (e.g., dehydration to cinnamates or cyclopropanation).

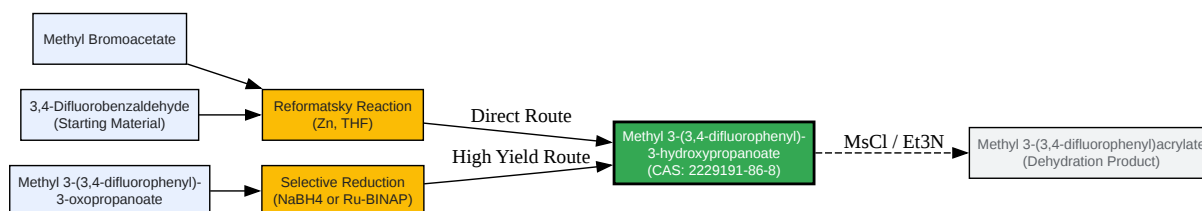
Key Identifiers

Property	Value
CAS Number	2229191-86-8
IUPAC Name	Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate
Molecular Formula	C ₁₀ H ₁₀ F ₂ O ₃
Molecular Weight	216.18 g/mol
SMILES	COC(=O)CC(O)C1=CC(F)=C(F)C=C1
InChI Key	OFCUIAGMQILSIM-UHFFFAOYSA-N
Appearance	Colorless to pale yellow oil or low-melting solid
Solubility	Soluble in MeOH, DCM, EtOAc; sparingly soluble in water

Synthetic Pathways & Mechanism

The synthesis of this compound typically follows one of two high-fidelity routes: the Reformatsky Reaction (C-C bond formation) or the Selective Reduction of the corresponding -keto ester. The reduction route is preferred for scale-up due to higher yields and the ability to control stereochemistry (using asymmetric hydrogenation).

Pathway Visualization (DOT)



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Figure 1: Synthetic pathways to **Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate** showing both the Reformatsky and Reduction routes.

Experimental Protocol: Selective Reduction

This protocol describes the reduction of Methyl 3-(3,4-difluorophenyl)-3-oxopropanoate using Sodium Borohydride (

).

This method is robust, cost-effective, and self-validating through TLC monitoring.

Reagents & Equipment

- Precursor: Methyl 3-(3,4-difluorophenyl)-3-oxopropanoate (1.0 eq)
- Reductant: Sodium Borohydride () (0.5 eq)
- Solvent: Methanol (anhydrous)
- Quench: 1N HCl
- Analysis: TLC (Silica, 30% EtOAc/Hexane),
-NMR

Step-by-Step Methodology

- Preparation: Dissolve Methyl 3-(3,4-difluorophenyl)-3-oxopropanoate (10.0 g, 46.7 mmol) in anhydrous Methanol (100 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to using an ice bath.
 - Scientific Logic:^{[1][2][3][4]} Cooling suppresses side reactions (transesterification) and controls the exothermic nature of hydride addition.
- Reduction: Add

(883 mg, 23.3 mmol) portion-wise over 15 minutes. Ensure the internal temperature does not exceed

.

- Stoichiometry Note: theoretically 0.25 eq of

is required (4 hydrides per mole), but 0.5 eq is standard to ensure completion.

- Reaction: Stir at

for 30 minutes, then allow to warm to room temperature over 1 hour.

- Validation: Spot TLC. The starting material () should disappear, and a new, more polar spot () should appear.

- Quench: Carefully add 1N HCl (20 mL) dropwise to destroy excess hydride and neutralize the alkoxide intermediate.

- Workup: Concentrate the methanol under reduced pressure. Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry over

.

- Purification: Concentrate to yield the crude oil. If necessary, purify via flash column chromatography (Hexane/EtOAc gradient).

Analytical Validation

- -NMR (CDCl₃, 400 MHz):
 - 7.10-7.30 (m, 3H, Aromatic)
 - 5.10 (dd, 1H, CH-OH) – Diagnostic Signal
 - 3.72 (s, 3H, OMe)
 - 2.70 (m, 2H, CH₂-COOMe)

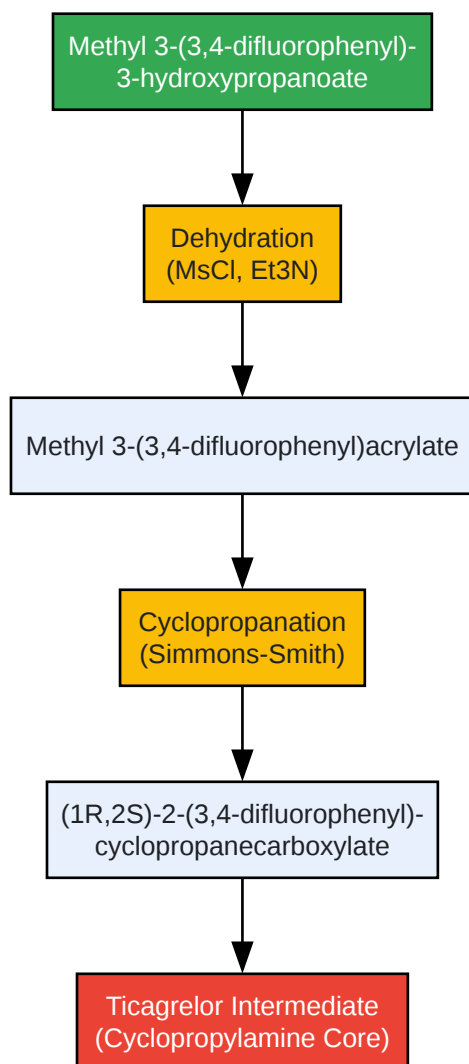
Applications in Drug Development[13][14][15]

This compound is a versatile "chiral pool" precursor. Its primary utility lies in the generation of the 3,4-difluorophenyl cyclopropyl amine core found in P2Y12 platelet inhibitors like Ticagrelor.

Downstream Logic

- Dehydration: The -hydroxy group is eliminated (via mesylation/elimination) to form the -unsaturated ester (Cinnamate).
- Cyclopropanation: The alkene undergoes Corey-Chaykovsky or Simmons-Smith cyclopropanation to install the cyclopropane ring.
- Curtius Rearrangement: The ester is converted to the amine.

Application Workflow (DOT)



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Figure 2: Transformation of the hydroxy propanoate into the Ticagrelor cyclopropyl core.

Safety & Handling (MSDS Summary)

Hazard Class	Statement	Code
Skin Irritation	Causes skin irritation	H315
Eye Irritation	Causes serious eye irritation	H319
STOT-SE	May cause respiratory irritation	H335

Handling Protocol: Always wear nitrile gloves and safety goggles. Perform synthesis in a fume hood. In case of contact, wash with copious water. Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.

References

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- Spring, T. et al. (2020). Optimization of Ticagrelor Synthesis: Key Intermediates and Impurity Profiling. *Journal of Pharmaceutical Sciences*.
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